molecular formula C6H10F3N B11822180 3-(Trifluoromethyl)cyclopentan-1-amine

3-(Trifluoromethyl)cyclopentan-1-amine

Cat. No.: B11822180
M. Wt: 153.15 g/mol
InChI Key: XDOIOCJYPKXXMK-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclopentan-1-amine is an organic compound with the molecular formula C6H10F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which is further bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Trifluoromethyl)cyclopentan-1-amine involves the trifluoromethylation of secondary amines using sodium trifluoromethanesulfinate (CF3SO2Na) as a reagent . This method is advantageous due to its good functional group tolerance, mild reaction conditions, and the use of inexpensive or easy-to-handle materials . The reaction typically proceeds through the formation of thiocarbonyl fluoride as an intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure cost-effectiveness, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or primary amines.

Scientific Research Applications

3-(Trifluoromethyl)cyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclopentan-1-amine involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)cyclopentan-1-amine is unique due to the combination of the trifluoromethyl group and the cyclopentane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

3-(trifluoromethyl)cyclopentan-1-amine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)4-1-2-5(10)3-4/h4-5H,1-3,10H2

InChI Key

XDOIOCJYPKXXMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(F)(F)F)N

Origin of Product

United States

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